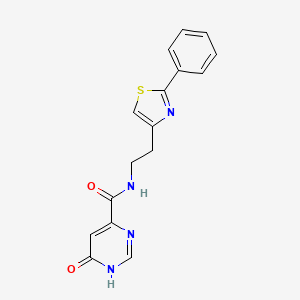

6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a hydroxy group and a carboxamide group, as well as a phenylthiazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the phenyl group. The pyrimidine ring is then constructed, and the hydroxy and carboxamide groups are introduced in subsequent steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenylthiazole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine derivative.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of 6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide as an anticancer agent. The compound exhibits cytotoxic effects on various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.

Case Study: Antiproliferative Activity

A study evaluated the compound's antiproliferative activity against multiple cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results showed that the compound exhibited significant growth inhibition, with IC50 values indicating potent activity compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 | 5.71 | Induction of apoptosis via mitochondrial pathway |

| DU145 | 8.30 | Inhibition of cell cycle progression |

| MCF-7 | 6.14 | Modulation of apoptosis-related proteins |

Anti-inflammatory Effects

Another promising application is in the realm of anti-inflammatory treatments. The thiazole moiety present in the structure has been associated with anti-inflammatory properties.

Case Study: Inhibition of Inflammatory Mediators

Research indicates that compounds containing thiazole rings can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Neuroprotective Effects

The compound also shows potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection in Parkinson’s Disease Models

In preclinical studies, this compound demonstrated protective effects against neuronal death induced by oxidative stress. This was evidenced by reduced levels of reactive oxygen species and improved neuronal survival rates in cultured neurons exposed to neurotoxic agents .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications to the thiazole and pyrimidine components can enhance biological activity. For instance, substituents on the phenyl ring have been shown to influence potency and selectivity against specific biological targets .

Mecanismo De Acción

The mechanism of action of 6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

2-phenylthiazole: A simpler analog with a thiazole ring substituted with a phenyl group.

4-hydroxy-2-phenylthiazole: Similar structure but lacks the pyrimidine moiety.

N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide: Similar but without the hydroxy group.

Uniqueness

6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide is unique due to the presence of both the hydroxy and carboxamide groups, which confer distinct chemical reactivity and biological activity. The combination of the phenylthiazole and pyrimidine moieties also enhances its potential as a versatile scaffold for drug design and materials science applications.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Actividad Biológica

6-Hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and cellular regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound exhibits significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for RNA polymerase II transcription. Inhibition of CDK9 leads to reduced expression of the anti-apoptotic protein Mcl-1, promoting apoptosis in cancer cells. The specific interactions between the compound and the active site residues of CDK9 have been elucidated through structural analysis, demonstrating its selectivity and potency as an inhibitor .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrimidine core and thiazole moiety significantly influence biological activity. For instance, substituents at the C5 position of the pyrimidine enhance potency against CDK9. The presence of a bulky aniline group at the C2 position is also critical for maintaining high selectivity against other CDKs .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound showed IC50 values in the nanomolar range, indicating strong anti-proliferative activity. Notably, it has been reported to have over 80-fold selectivity for CDK9 compared to other kinases, which minimizes off-target effects .

Case Studies

- Breast Cancer Cell Lines : In a study involving breast cancer cell lines, treatment with this compound resulted in significant apoptosis, correlating with decreased Mcl-1 levels and increased caspase activity.

- Leukemia Models : Another case study highlighted its efficacy in leukemia models where it induced cell death through mitochondrial pathways, further supporting its role as a potential therapeutic agent in hematological malignancies .

Data Table: Biological Activity Overview

| Activity | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| CDK9 Inhibition | Various Cancer Cells | <10 | Inhibition of RNA polymerase II |

| Apoptosis Induction | Breast Cancer | 20 | Decreased Mcl-1 expression |

| Cytotoxicity | Leukemia Models | 15 | Mitochondrial pathway activation |

Propiedades

IUPAC Name |

6-oxo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-14-8-13(18-10-19-14)15(22)17-7-6-12-9-23-16(20-12)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,22)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUJSBMQFUIRJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.